molecular formula C17H14FN5O2 B2817813 8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034550-38-2

8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2817813
CAS RN: 2034550-38-2
M. Wt: 339.33
InChI Key: PBVAZTWRBPCOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C17H14FN5O2 and its molecular weight is 339.33. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Functionalization

  • The compound has been utilized in the synthesis of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to the formation of various derivatives including dipyridopyrimidinones. These derivatives demonstrated bactericidal activity against Pseudomonas aeruginosa and fungicidal activity against Fusarium and Candida albicans. Some derivatives also showed cytotoxic activities against liver carcinoma and breast carcinoma cell lines (Bentabed-Ababsa et al., 2010).

Anticancer and Anti-Inflammatory Properties

  • Novel derivatives of this compound, particularly pyrazolopyrimidines, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential as cytotoxic agents against cancer cell lines and as inhibitors of 5-lipoxygenase (Rahmouni et al., 2016).

Pharmaceutical Applications

  • Derivatives of this compound have been explored for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Specifically, they have been studied as inhibitors of phosphodiesterase 1 (PDE1), with some compounds showing promising results in preclinical development (Li et al., 2016).

Imaging and Diagnostic Use

  • Fluorinated derivatives of pyrazolopyrimidines have been synthesized and evaluated for tumor imaging using Positron Emission Tomography (PET). These compounds have shown potential as new probes for PET tumor imaging, indicating their utility in medical diagnostics (Xu et al., 2012).

properties

IUPAC Name

13-fluoro-5-(5-methylpyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2/c1-10-6-20-14(7-19-10)17(25)22-5-4-13-12(9-22)16(24)23-8-11(18)2-3-15(23)21-13/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVAZTWRBPCOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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